5-Amino-1H-inden-2(3H)-one hcl
Overview
Description
5-Amino-1H-inden-2(3H)-one hydrochloride is a chemical compound that belongs to the indene family. It is characterized by the presence of an amino group at the 5-position and a ketone group at the 2-position of the indene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-inden-2(3H)-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indene, which is commercially available.
Nitration: Indene is nitrated to introduce a nitro group at the 5-position, forming 5-nitroindene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding 5-aminoindene.
Oxidation: The indene ring is oxidized to introduce a ketone group at the 2-position, forming 5-Amino-1H-inden-2(3H)-one.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-1H-inden-2(3H)-one hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-inden-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Products may include 5-Amino-1H-inden-2(3H)-one derivatives with additional functional groups.
Reduction: The major product is 5-Amino-1H-inden-2-ol.
Substitution: Products include acylated or alkylated derivatives of 5-Amino-1H-inden-2(3H)-one.
Scientific Research Applications
5-Amino-1H-inden-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1H-inden-2(3H)-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The amino and ketone groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-inden-2(3H)-one: Similar structure but with a nitro group instead of an amino group.
5-Amino-1H-inden-2-ol: Similar structure but with an alcohol group instead of a ketone group.
1H-Indene-2,3-dione: Lacks the amino group but has two ketone groups.
Uniqueness
5-Amino-1H-inden-2(3H)-one hydrochloride is unique due to the presence of both an amino group and a ketone group on the indene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1,3-dihydroinden-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3H,4-5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQMPHIECUJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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